molecular formula C10H9BrO3 B1396593 Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate CAS No. 252921-20-3

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B1396593
CAS No.: 252921-20-3
M. Wt: 257.08 g/mol
InChI Key: PAPUUEVLPSGGMK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 7-position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and have been extensively studied

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation, which in turn affects cellular processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate signaling pathways involved in cell growth and apoptosis . This compound may also alter gene expression patterns, leading to changes in protein synthesis and cellular functions. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also interact with transcription factors, thereby influencing gene expression . The binding interactions and subsequent changes in enzyme activity and gene expression contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular functions, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-tumor or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including organ toxicity or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The metabolic pathways of benzofuran derivatives often involve oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the overall biological activity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound may be transported across cell membranes through active or passive transport mechanisms, and its distribution within tissues can affect its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of benzofuran derivatives can affect their interactions with biomolecules and their overall biological effects.

Biological Activity

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications.

1. Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.06 g/mol
CAS Number 41177-72-4
Solubility Soluble in organic solvents

The compound features a bromine atom at the 5-position and a carboxylate group at the 7-position of the dihydrobenzofuran ring, contributing to its unique reactivity and biological activity .

Research indicates that this compound exhibits various biochemical activities:

  • Antitumor Activity : The compound has been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and apoptosis .
  • Antimicrobial Effects : It demonstrates antimicrobial properties against several pathogens, making it a candidate for further development as an antibacterial or antifungal agent .
  • Antioxidative Properties : The compound's structure allows it to act as an antioxidant, potentially mitigating oxidative stress in biological systems .

3. Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling Pathways : It modulates pathways related to cell survival and apoptosis, affecting gene expression and cellular metabolism .
  • Enzyme Interaction : The compound interacts with various enzymes, leading to inhibition or activation that can alter metabolic pathways .

The molecular mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The compound binds to specific biomolecules such as enzymes and receptors, leading to changes in their activity. This can result in altered biochemical pathways that contribute to its therapeutic effects .
  • Influence on Gene Expression : By interacting with transcription factors, the compound can influence gene expression patterns that are crucial for various cellular functions .

5. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Antitumor Activity

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cells by inducing apoptosis through the modulation of key signaling pathways. The IC50 values observed were comparable to known anticancer agents, indicating potential for further development .

Case Study 2: Antimicrobial Properties

Research highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria and fungi. It was noted that brominated derivatives often exhibit lower cytotoxicity compared to their non-brominated counterparts while maintaining effective antimicrobial activity .

Case Study 3: Neuropharmacological Potential

Studies in animal models indicated that this compound showed enhanced brain penetration compared to other compounds like sulpiride. This suggests potential applications in treating neurological disorders .

6. Conclusion

This compound is a promising compound with diverse biological activities including antitumor, antimicrobial, and antioxidative properties. Its unique chemical structure facilitates interactions with various biological targets, making it a valuable candidate for further pharmacological research and development.

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPUUEVLPSGGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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